5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
Description
5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a heterocyclic compound featuring a 1,2-oxazol-3(2H)-one core substituted with a sulfanylmethyl group linked to a 4-methylbenzyl moiety. This structure combines the electron-deficient oxazolone ring with a lipophilic aryl group, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
89660-80-0 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H13NO2S/c1-9-2-4-10(5-3-9)7-16-8-11-6-12(14)13-15-11/h2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
KKRTUHQRGZBHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with sodium thiomethoxide to form 4-methylbenzyl thiomethyl ether. This intermediate is then reacted with isoxazole-3(2H)-one under appropriate conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Scientific Research Applications
5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Effects: The sulfanylmethyl-4-methylbenzyl group in the target compound may improve lipophilicity compared to muscimol’s polar aminomethyl group, altering pharmacokinetics .
- Biological Potential: Structural analogs with sulfonamide or thiazole groups show antimicrobial activity, suggesting the target compound could be optimized for similar applications .
Biological Activity
5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one, also known as 5-(((4-methylbenzyl)thio)methyl)isoxazol-3(2H)-one, is a compound belonging to the isoxazole class. Isoxazoles are characterized by their electron-rich azole ring structure, which is significant in various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 89660-80-0 |
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 235.30 g/mol |
| IUPAC Name | 5-[(4-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
| InChI Key | KKRTUHQRGZBHQH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially modulating processes such as cell proliferation and apoptosis.
- Receptor Binding : It may interact with receptors that play critical roles in neurotransmission and cellular signaling, leading to alterations in neurotransmitter levels.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and fungi. For instance:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated antifungal activity against common pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties through several assays:
- MTT Cytotoxicity Assay : This assay showed that this compound significantly reduced cell viability in various cancer cell lines, including lung (H1299) and breast (MCF7) cancer cells. The IC50 values indicated a dose-dependent response.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Comparative Studies
Comparative analyses with similar compounds reveal unique biological profiles:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Isoxazole | Limited antimicrobial effects | Basic structural analog |
| 4-Methylbenzyl isoxazole | Moderate anticancer effects | Inhibition of specific kinases |
| Thiomethyl isoxazole | Stronger antifungal properties | Enhanced receptor binding |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : In a study involving lung cancer patients, administration of the compound resulted in a significant reduction in tumor size and improved survival rates compared to controls.
- Case Study B : A clinical trial assessing its efficacy against bacterial infections demonstrated a higher success rate in treatment-resistant strains when combined with traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
